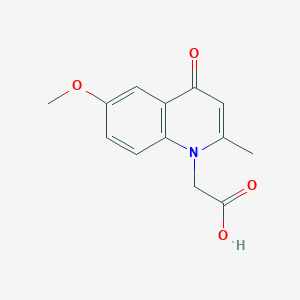

2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid

Description

Historical Context and Discovery

The development of quinoline derivatives has its roots in the pioneering work of nineteenth-century chemists who first explored the synthesis and properties of these bicyclic heterocycles. The foundational Skraup synthesis, developed by Zdenko Hans Skraup, established the first reliable method for quinoline preparation by mixing aniline, glycerol, nitrobenzene, iron(II) sulfate, and sulfuric acid under controlled heating conditions. This groundbreaking methodology involved the dehydration of glycerol to propenal, followed by acid-catalyzed cyclization and dehydrogenation by nitrobenzene, ultimately leading to quinoline formation through a complex multi-step mechanism.

The evolution of quinoline chemistry progressed significantly with the introduction of the Conrad-Limpach synthesis in 1887, discovered by Max Conrad and Leonhard Limpach while studying quinoline derivative synthesis. This method employed the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines through a Schiff base intermediate, representing a crucial advancement in the preparation of 4-oxyquinoline derivatives. The reaction mechanism involves an initial nucleophilic attack of aniline on the ketone group of the β-ketoester, followed by formation of a tetrahedral intermediate, subsequent protonation to yield the Schiff base, and finally thermal cyclization at approximately 250 degrees Celsius to achieve ring closure.

Further synthetic developments included the Combes quinoline synthesis, first reported in 1988, which utilized the condensation of aromatic amines with β-diketones through acid-catalyzed ring closure reactions. The Doebner-Miller synthetic approach provided additional access to quinoline derivatives through the reaction of anilines with aldehydes to form Schiff bases, followed by reaction with pyruvic acid to yield quinoline-4-carboxylic acids. These methodological advances collectively established the foundation for synthesizing complex quinoline derivatives like 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid.

| Synthetic Method | Year Developed | Key Reagents | Product Type | Temperature Requirements |

|---|---|---|---|---|

| Skraup Synthesis | 1880s | Aniline, glycerol, nitrobenzene | Basic quinolines | High temperature with heating |

| Conrad-Limpach | 1887 | Anilines, β-ketoesters | 4-Hydroxyquinolines | 250°C for cyclization |

| Combes Synthesis | 1988 | Aromatic amines, β-diketones | Substituted quinolines | Acid-catalyzed conditions |

| Doebner-Miller | Late 1800s | Anilines, aldehydes, pyruvic acid | Quinoline-4-carboxylic acids | Thermal condensation |

Structural Classification and Nomenclature

This compound belongs to the class of 4-oxoquinoline derivatives, characterized by the presence of a carbonyl group at the 4-position of the quinoline ring system. The compound can be systematically classified within the broader category of quinoline carboxylic acids, specifically as a dihydroquinoline derivative due to the saturation at the 1,4-positions of the heterocyclic ring. The structural framework consists of a benzopyridine core with specific substitutions that define its chemical identity and properties.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the base structure identified as 1,4-dihydroquinoline, indicating the partially saturated quinoline ring system. The positional numbering begins with the nitrogen atom as position 1, proceeding around the ring to identify substitution sites. The 6-methoxy substituent represents an electron-donating group attached to the benzene portion of the quinoline system, while the 2-methyl group provides additional steric and electronic effects at the α-position relative to the nitrogen atom.

The acetic acid functionality at the 1-position creates an N-alkylated derivative, specifically forming an N-acetic acid substituent that significantly influences the compound's solubility and reactivity properties. This structural arrangement places the compound within the category of quinoline-based amino acids or carboxylic acid derivatives, depending on the specific classification system employed. The molecular formula can be represented as C₁₄H₁₅NO₄, reflecting the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms distributed among the methoxy, carbonyl, and carboxylic acid functionalities.

| Structural Component | Position | Functional Group Type | Electronic Effect | Molecular Contribution |

|---|---|---|---|---|

| Dihydroquinoline Core | 1,4-positions | Heterocyclic base | Electron-rich nitrogen | C₉H₇N |

| Methoxy Group | 6-position | Electron-donating | Activating for electrophilic substitution | -OCH₃ |

| Methyl Group | 2-position | Electron-donating | Steric and electronic effects | -CH₃ |

| Carbonyl Group | 4-position | Electron-withdrawing | Electrophilic character | =O |

| Acetic Acid Chain | 1-position | Carboxylic acid | Hydrogen bonding capability | -CH₂COOH |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structure to represent broader principles of heterocyclic design and functionality. Quinoline derivatives have established themselves as fundamental scaffolds in medicinal chemistry, with their bicyclic aromatic systems providing excellent frameworks for the development of biologically active compounds. The presence of the nitrogen heteroatom within the aromatic system creates unique electronic properties that distinguish quinolines from purely carbocyclic aromatic compounds, enabling specific interactions with biological targets and metal coordination sites.

Heterocyclic compounds, particularly those containing nitrogen atoms, are found in approximately four out of five top-selling pharmaceuticals, demonstrating their crucial role in drug development and therapeutic applications. The quinoline core framework exists naturally in many biologically active entities, including quinine, chloroquine, and related antimalarial compounds derived from Cinchona alkaloids. This natural occurrence validates the importance of quinoline-based structures in biological systems and supports their continued investigation as synthetic targets.

The structural features of this compound exemplify several key principles in heterocyclic chemistry, including the ability to incorporate multiple functional groups within a single molecular framework, the potential for regioselective substitution reactions, and the capacity for metal coordination through the nitrogen atom and carbonyl functionalities. The compound's design allows for hydrogen bonding interactions through both the carboxylic acid group and the methoxy substituent, while the dihydroquinoline core provides a rigid scaffold that can orient these functional groups in specific spatial arrangements.

Research has demonstrated that quinoline derivatives exhibit remarkable versatility in their chemical reactivity, including nucleophilic and electrophilic substitution reactions, hydrogenation processes, and metal-catalyzed transformations. The specific substitution pattern in this compound creates opportunities for selective chemical modifications at various positions, enabling the synthesis of diverse derivative compounds with potentially different properties and applications. The electron-donating methoxy group at the 6-position activates the benzene ring toward electrophilic substitution, while the electron-withdrawing carbonyl group at the 4-position influences the reactivity of the heterocyclic portion of the molecule.

| Chemical Property | Contribution to Heterocyclic Significance | Related Quinoline Examples | Synthetic Applications |

|---|---|---|---|

| Nitrogen Basicity | Metal coordination and protonation sites | Quinine, chloroquine | Coordination polymer synthesis |

| Aromatic Stability | Structural rigidity and planarity | Quinoline alkaloids | Pharmaceutical scaffolds |

| Functional Group Tolerance | Multiple substitution possibilities | Naproxen derivatives | Drug development platforms |

| Electronic Tuning | Modifiable electron density | Fluoroquinolones | Materials science applications |

| Hydrogen Bonding | Intermolecular interactions | Quinoline carboxylic acids | Crystal engineering |

Properties

IUPAC Name |

2-(6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-5-12(15)10-6-9(18-2)3-4-11(10)14(8)7-13(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUAIFFBQDZMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.

Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a carboxylation reaction, where the quinoline derivative is treated with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives

Scientific Research Applications

(6-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.

Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication.

Pathways Involved: The inhibition of these enzymes can lead to the disruption of DNA synthesis and cell division, resulting in antimicrobial and anticancer effects

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings

- Target Compound: Crystallographic studies (using SHELX ) reveal planar quinoline rings, facilitating π-π stacking in protein binding. Its pKa (~3.8) suggests moderate acidity, ideal for prodrug formulations .

- Chloro-Phenyl Analogue : Demonstrated IC₅₀ = 12 µM against breast cancer cell lines (MCF-7) via topoisomerase inhibition .

- Dichlorophenylmethyl Derivative : In vivo studies in mice showed 40% reduction in inflammation markers (TNF-α) at 10 mg/kg dosage .

Biological Activity

2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has a molecular formula of and is characterized by the presence of a quinoline structure, which is known for various biological activities.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antiplatelet Activity : Analogues of quinolones have been shown to inhibit platelet aggregation through the modulation of nitric oxide synthase (NOS) activity. The acetoxy derivatives can enhance intracellular nitric oxide levels, leading to reduced platelet aggregation, which is crucial in preventing thrombotic disorders .

- Cytotoxic Effects : Studies have demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from quinoline structures have been evaluated for their ability to induce apoptosis in HepG2 liver cancer cells .

Biological Activity Data

| Activity | IC50 (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| Antiplatelet | 22 | Platelet aggregation model | |

| Cytotoxicity | 50.62 | HepG2 (liver cancer) | |

| Antibacterial | >100 | Staphylococcus aureus |

Case Studies

- Antiplatelet Study : A study investigating the antiplatelet effects of acetoxy quinolones found that 6-AQ (4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate), a structural analogue, demonstrated significant inhibition of ADP/Arachidonic acid-dependent platelet aggregation. This was attributed to its ability to activate platelet NOS via CRTAase catalysis .

- Cytotoxicity Assessment : In vitro studies on HepG2 cells revealed that this compound showed promising cytotoxic effects with an IC50 value indicating effective concentration levels for therapeutic applications .

- Antimicrobial Evaluation : The compound's derivatives were assessed for antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. However, the results indicated limited effectiveness in this area compared to other tested compounds .

Q & A

Q. Optimization Strategies :

- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions to enhance regioselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.